molecular formula C14H14N2O B12051188 (Z)-N'-Hydroxy-4'-methyl-[1,1'-biphenyl]-2-carboximidamide

(Z)-N'-Hydroxy-4'-methyl-[1,1'-biphenyl]-2-carboximidamide

Cat. No.: B12051188
M. Wt: 226.27 g/mol
InChI Key: QJFADABYPQMCIF-UHFFFAOYSA-N
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Description

(Z)-N’-Hydroxy-4’-methyl-[1,1’-biphenyl]-2-carboximidamide is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a hydroxy group, a methyl group, and a carboximidamide group attached to a biphenyl structure. Biphenyl derivatives are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N’-Hydroxy-4’-methyl-[1,1’-biphenyl]-2-carboximidamide typically involves the following steps:

    Formation of Biphenyl Core: The biphenyl core can be synthesized using methods such as the Suzuki-Miyaura coupling reaction, which involves the reaction of aryl halides with arylboronic acids in the presence of a palladium catalyst.

    Introduction of Functional Groups: The hydroxy group, methyl group, and carboximidamide group can be introduced through various functionalization reactions. For example, the hydroxy group can be introduced via hydroxylation reactions, while the carboximidamide group can be introduced through the reaction of the corresponding nitrile with hydroxylamine.

Industrial Production Methods

Industrial production of (Z)-N’-Hydroxy-4’-methyl-[1,1’-biphenyl]-2-carboximidamide may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(Z)-N’-Hydroxy-4’-methyl-[1,1’-biphenyl]-2-carboximidamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The carboximidamide group can be reduced to form an amine.

    Substitution: The methyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents such as halogens (e.g., bromine) and Lewis acids (e.g., aluminum chloride).

Major Products Formed

    Oxidation: Formation of a carbonyl derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of substituted biphenyl derivatives.

Scientific Research Applications

(Z)-N’-Hydroxy-4’-methyl-[1,1’-biphenyl]-2-carboximidamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and liquid crystals.

Mechanism of Action

The mechanism of action of (Z)-N’-Hydroxy-4’-methyl-[1,1’-biphenyl]-2-carboximidamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors by binding to their active sites, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    4’-Methyl-[1,1’-biphenyl]-2-carboximidamide: Lacks the hydroxy group.

    (Z)-N’-Hydroxy-[1,1’-biphenyl]-2-carboximidamide: Lacks the methyl group.

    4’-Hydroxy-[1,1’-biphenyl]-2-carboximidamide: Lacks the (Z)-configuration.

Uniqueness

(Z)-N’-Hydroxy-4’-methyl-[1,1’-biphenyl]-2-carboximidamide is unique due to the presence of both the hydroxy and methyl groups, as well as the (Z)-configuration. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C14H14N2O

Molecular Weight

226.27 g/mol

IUPAC Name

N'-hydroxy-2-(4-methylphenyl)benzenecarboximidamide

InChI

InChI=1S/C14H14N2O/c1-10-6-8-11(9-7-10)12-4-2-3-5-13(12)14(15)16-17/h2-9,17H,1H3,(H2,15,16)

InChI Key

QJFADABYPQMCIF-UHFFFAOYSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C2=CC=CC=C2/C(=N/O)/N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC=CC=C2C(=NO)N

Origin of Product

United States

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